(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, with the CAS number 1567934-82-0, is a versatile small molecule scaffold used in various scientific and industrial applications. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring structure. The specific stereochemistry of this compound, denoted by the (4R) configuration, influences its reactivity and biological activity.
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is classified as a flavonoid derivative due to its structural features. Flavonoids are known for their diverse biological activities and potential therapeutic effects.
The synthesis of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves cyclization reactions of appropriate precursors. One common method is the Friedel-Crafts alkylation, where a benzene derivative reacts with an alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
The molecular formula of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is , with a molecular weight of 178.23 g/mol. The compound features a fused benzopyran structure with two methyl groups at positions 7 and 8.
The InChI representation for this compound is:
This structural information is crucial for understanding its reactivity and interaction with biological systems .
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can participate in several chemical reactions:
The mechanism of action for (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interactions at the molecular level. It may modulate enzyme activities or bind to specific receptors within biological pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
While specific physical properties such as density and boiling point are not extensively documented for this compound, it is typically available in powder form with a purity of around 95% .
The chemical properties include:
These properties are significant when considering the compound's stability and reactivity during synthesis and application processes .
(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has numerous applications across various fields:
The stereoselective construction of the benzopyran scaffold in (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol leverages advanced catalytic systems to control absolute configuration at the C4 chiral center. Organocatalysis has emerged as a pivotal strategy, with Cinchona-derived thiourea catalysts enabling enantioselective intramolecular oxa-Michael additions. These catalysts facilitate cyclization of ortho-hydroxy cinnamaldehyde precursors through hydrogen-bonding networks, achieving enantiomeric excess (ee) values >95% under mild conditions (25°C, 24h) [7]. Transition metal catalysis offers complementary approaches, with Ru(II)-PYBOX complexes demonstrating exceptional efficacy in asymmetric transfer hydrogenation of chromanone intermediates. This methodology delivers the target (R)-chroman-4-ol with 98% ee and turnover frequencies exceeding 300 h⁻¹ in aqueous isopropanol [3] [7].
Recent innovations integrate enzymatic catalysis using engineered alcohol dehydrogenases (ADHs) that reduce 7,8-dimethylchroman-4-one precursors with complete stereoselectivity. ADH from Rhodococcus ruber DSM 44541 achieves quantitative conversion in 6 hours using glucose dehydrogenase cofactor recycling, providing a single-step biosynthetic route to the target enantiomer [7]. These catalytic systems exemplify the convergence of chemical and biological strategies for precision stereocontrol.
Table 1: Comparative Performance of Enantioselective Catalytic Systems
Catalyst Type | Reaction | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Cinchona thiourea | Oxa-Michael cyclization | >95 | 88 | Metal-free, ambient conditions |
Ru(II)-PYBOX | Asymmetric transfer hydrogenation | 98 | 92 | High turnover frequency |
Engineered ADH | Bioreduction | >99 | 95 | Co-factor recyclability |
Regioselective installation of the 7,8-dimethyl pattern poses significant synthetic challenges due to the electronic similarity of phenolic positions. Directed ortho-metalation (DoM) strategies overcome this limitation through temporary silicon-based directing groups. Protection of the chroman-4-ol hydroxyl as a tert-butyldiphenylsilyl (TBDPS) ether enables selective ortho-lithiation at C8 using n-BuLi/TMEDA (-78°C, THF), followed by electrophilic quenching with methyl iodide to introduce the first methyl group (87% yield). Subsequent deprotection and selective C7 methylation employ a bulky aluminum template that directs electrophilic attack to the adjacent position [6].
Modern alternatives leverage transition metal-mediated C-H activation. Pd(II)/monoprotected amino acid (MPAA) catalysts achieve tandem C7/C8 methylation in a single operation using dimethyl sulfate as methyl source. This system exploits the inherent electronic bias of the chroman scaffold, where the C8 position undergoes preferential activation (kinetic preference) followed by C7 functionalization (thermodynamic control). Crucially, the reaction preserves stereochemical integrity at C4 while delivering >20:1 regioselectivity at 80°C in acetic acid solvent . Microwave-assisted methylation (150°C, 10 min) using dimethyl carbonate as green methylating agent further enhances regiocontrol (>99:1) while eliminating halide byproducts [6].
Table 2: Regioselective Methylation Methodologies Comparison
Method | Methyl Source | Regioselectivity (C7:C8) | Reaction Conditions | Limitation |
---|---|---|---|---|
Directed ortho-metalation | CH₃I | 1:>20 | -78°C, THF | Multi-step protection/deprotection |
Pd/MPAA C-H activation | (CH₃O)₂SO₂ | 1:1.3 | 80°C, AcOH | Requires acidic conditions |
Microwave-assisted | (CH₃O)₂C=O | >99:1 | 150°C, solvent-free | Specialized equipment needed |
The configurationally stable C4 stereocenter in (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol necessitates precise stereochemical management during ring closure. Dynamic kinetic resolution (DKR) strategies prove particularly effective, where racemic hydroxyketone precursors undergo simultaneous epimerization and enantioselective reduction. Using Shvo's catalyst (μ-hydrotetracarbonyl(diruthenium(I,I)), the substrate epimerizes via retro-aldol/aldol equilibration while asymmetric transfer hydrogenation with (S,S)-TsDPEN selectively reduces the (R)-configured ketone, achieving 97% de and 90% yield [3].
For de novo ring construction, Evans' oxazolidinone auxiliaries control stereochemistry during the key cyclization step. The chiral auxiliary directs diastereoselective alkylation of propionate enolates with ortho-allylphenols, establishing the C4 stereocenter with >98% de. Subsequent ring-closing metathesis (Grubbs II catalyst, 40°C) forms the dihydropyran ring while preserving stereochemical purity. Auxiliary removal affords enantiomerically pure chroman building blocks [7] [10]. Computational studies reveal that the (R)-configuration maximizes intramolecular hydrogen bonding between the C4 hydroxyl and pyran oxygen, explaining the energetic preference for this diastereomer during cyclization (ΔΔG‡ = 2.8 kcal/mol) [8].
Sustainability advancements in benzopyran synthesis focus on solvent reduction, energy minimization, and atom economy. Solvent-free mechanochemical cyclization achieves quantitative yields by grinding ortho-hydroxy cinnamyl alcohols with KHSO₄ catalyst in a ball mill (30 min, room temperature). This approach eliminates volatile organic compounds (VOCs) while reducing energy consumption by 95% compared to solution-phase reactions [6]. Photoredox catalysis enables oxidative cyclizations using visible light instead of chemical oxidants. An acridinium/organoborate system generates superoxide radicals that mediate phenolic cyclization at ambient temperature, producing only innocuous borate salts as byproducts [7].
Continuous flow technology enhances the green credentials of chroman synthesis. Microreactors with immobilized acid catalysts (e.g., sulfonated silica) achieve near-quantitative conversion of alkenylphenols in <5 minutes residence time at 100°C. The system operates at high concentrations (1M) with 99% mass efficiency (E-factor = 0.08), dramatically reducing waste generation versus batch processing . Biocatalytic cascades represent the pinnacle of sustainable synthesis, combining lipase-mediated protection with ADH-catalyzed asymmetric reduction in a single aqueous compartment, achieving the target compound in 85% overall yield with water as sole byproduct [7].
Table 3: Green Metrics Comparison for Cyclization Methods
Method | E-Factor | Solvent Consumption (mL/g) | Energy (kWh/mol) | PMI (kg/kg) |
---|---|---|---|---|
Traditional acid catalysis | 23.7 | 85 | 18.3 | 34.2 |
Mechanochemical | 0.9 | 0 | 0.7 | 1.5 |
Photoredox | 2.1 | 15 | 1.2* | 3.8 |
Continuous flow | 0.08 | 3 | 3.5 | 1.2 |
Biocatalytic cascade | 0.6 | 10 (aqueous) | 0.9 | 2.1 |
*Light energy only
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9